10-(4-biphenylyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one
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Overview
Description
10-(4-biphenylyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound with a unique structure that combines elements of biphenyl, methoxy, and benzo[c]furo[3,2-g]chromen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-biphenylyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of 3-hydroxy-6H-benzo[c]chromen-6-ones as a precursor . The synthetic route may include:
Formation of the furo[3,2-g]chromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the biphenyl group: This can be achieved through a Suzuki coupling reaction, where a biphenyl boronic acid is coupled with a halogenated intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Chemical Reactions Analysis
Types of Reactions
10-(4-biphenylyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the biphenyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
10-(4-biphenylyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 10-(4-biphenylyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
- 7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
Uniqueness
10-(4-biphenylyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the development of new pharmaceuticals or advanced materials.
Properties
Molecular Formula |
C28H18O4 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
3-methoxy-10-(4-phenylphenyl)-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C28H18O4/c1-30-20-11-12-21-22-14-23-25(16-31-26(23)15-27(22)32-28(29)24(21)13-20)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-16H,1H3 |
InChI Key |
DBQSKLMDAOJSAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC4=C(C=C3OC2=O)OC=C4C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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